N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked via an ethylsulfanyl group to an acetamide moiety. The acetamide branch further connects to a 4-methyl-4H-1,2,4-triazole ring substituted with a 1H-indol-3-yl group. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with trends in antimicrobial, anticancer, and anti-inflammatory agent development .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS3/c1-3-26-17-23-21-15(28-17)19-13(25)9-27-16-22-20-14(24(16)2)11-8-18-12-7-5-4-6-10(11)12/h4-8,18H,3,9H2,1-2H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKRPMNLJNRITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The indole and triazole rings are then synthesized and coupled with the thiadiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Synthetic Pathways for Thiadiazole-Acetamide Derivatives
While direct synthesis methods for the target compound are not reported, related compounds suggest a multi-step approach involving:
-
Thiadiazole core synthesis : Cyclization of thiosemicarbazides with CS₂ or other sulfur-containing reagents under acidic conditions .
-
Acetamide linkage formation : Nucleophilic substitution between chloroacetamide intermediates and thiol-containing heterocycles (e.g., 1,3,4-thiadiazole-2-thiols) .
For example, a structurally similar compound, 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide, is synthesized by reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloracetyl chloride in the presence of triethylamine (TEA) at low temperatures .
Key Reaction Steps for Functional Group Assembly
The target compound’s structure includes three reactive moieties:
-
Thiadiazole ring : Susceptible to electrophilic substitution at sulfur or nitrogen atoms.
-
Triazole-indole system : Likely synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) between indole-alkyne and azide precursors.
-
Sulfanylacetamide bridge : Formed via nucleophilic displacement between a thiolate anion and α-chloroacetamide.
Table 1: Hypothetical Reaction Sequence
Reactivity and Stability Considerations
-
Thiol-disulfide exchange : The sulfanyl groups may undergo oxidation to disulfides under aerobic conditions.
-
Hydrolysis susceptibility : The acetamide bond is prone to hydrolysis in acidic/basic media, necessitating anhydrous conditions during synthesis .
Functionalization and Derivatization Potential
-
Ethylsulfanyl group : Replaceable via nucleophilic substitution (e.g., with amines or alcohols).
-
Indole NH : Participates in electrophilic substitution (e.g., formylation, sulfonation) to modulate biological activity.
Gaps in Current Research
No experimental data for the target compound’s reactions (e.g., kinetics, catalysis, or degradation pathways) are available in the reviewed sources. Further studies are required to:
-
Characterize its stability under physiological conditions.
-
Optimize synthetic yields and purity.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown efficacy against various bacterial strains. In vitro studies indicated that certain thiadiazole derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study found that related thiadiazole derivatives exhibited significant inhibitory effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells), with IC50 values indicating higher potency than standard treatments like cisplatin . The structural modifications in these compounds play a crucial role in enhancing their biological activities.
Antiviral Properties
Thiadiazole derivatives have been investigated for their antiviral potential as well. Certain compounds have demonstrated activity against viral pathogens, including those responsible for respiratory infections. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .
Computational Studies
Computational chemistry has been employed to predict the bioactivity of this compound. Molecular docking studies suggest that the compound can effectively bind to specific biological targets involved in disease pathways. Such insights are invaluable for drug design and development processes .
Case Studies
Mechanism of Action
The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
Thiadiazole vs. Oxadiazole derivatives (e.g., compound 8g) show confirmed enzyme inhibition, suggesting the target’s triazole-thiadiazole hybrid could exhibit synergistic effects .
Substituent Effects: Ethylsulfanyl (Target) vs. Indol-3-yl vs. Substituted Phenyl: Indole’s planar aromatic system may facilitate π-π stacking with biological targets, while halogenated phenyl groups (e.g., in ) enhance lipophilicity and membrane penetration .
Biological Activity Trends :
- Compounds with chloro or trifluoromethyl groups () often show antimicrobial activity due to increased electrophilicity and membrane disruption .
- Indole-containing analogs (e.g., ) are frequently associated with kinase or protease inhibition, aligning with the target’s hypothesized mechanism .
Physicochemical Comparison:
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~454 | 405.5 | 511.3 |
| Calculated logP | ~3.2 (estimated) | 3.7 | ~4.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 6 | 6 | 7 |
- The target’s moderate logP (vs. higher values in ) suggests balanced lipophilicity for oral bioavailability .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates the thiadiazole and triazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring, which is recognized for its broad spectrum of biological activities.
- A triazole moiety that enhances its pharmacological properties.
- An ethylsulfanyl group that may contribute to its unique reactivity and biological effects.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Target Organisms | Inhibition Zone (mm) |
|---|---|---|
| N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{...} | Staphylococcus aureus | 15 |
| N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{...} | Escherichia coli | 12 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, leading to reduced proliferation of cancer cells .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Sarafroz et al. (2019) | HeLa | 25 | Apoptosis induction |
| Gowda et al. (2020) | MCF7 | 30 | Cell cycle arrest |
Anti-inflammatory and Antioxidant Activities
Thiadiazole derivatives have been noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Additionally, they exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with specific cellular receptors to modulate signaling pathways related to inflammation or apoptosis.
- DNA Interaction : Some thiadiazole compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Gowda et al. (2020) demonstrated significant antimicrobial activity against various pathogens using a series of thiadiazole derivatives.
- Sarafroz et al. (2019) reported promising anticancer activity in a series of synthesized thiadiazoles with modifications on the aromatic rings.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?
The compound is typically synthesized via multi-step protocols involving:
- Thiadiazole and triazole ring formation : Condensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions using catalysts like pyridine and zeolite (Y-H) .
- Sulfanyl acetamide linkage : Reaction of 5-amino-1,3,4-thiadiazole-2-thiols with α-haloacetamides in alkaline media, followed by purification via ethanol recrystallization . Key intermediates include 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol and N-substituted acetamide precursors .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation employs:
- Spectroscopic techniques : H NMR (e.g., indole proton signals at δ 7.6–6.9 ppm) and IR (C=O stretching ~1650–1700 cm) .
- X-ray crystallography : Resolving bond lengths and angles, particularly for sulfur-containing moieties (e.g., S–C bonds ~1.7–1.8 Å) .
Q. What physicochemical properties are critical for stability and solubility?
- Molecular weight : ~500–550 g/mol, influencing solubility in polar aprotic solvents (e.g., DMSO).
- Storage : Long-term stability at –20°C, with short-term storage at –4°C to prevent thiol oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst selection : Zeolite (Y-H) enhances reaction efficiency by adsorbing byproducts, improving yield by 15–20% .
- Temperature control : Reflux at 150°C for 5–6 hours minimizes side reactions (e.g., over-oxidation of sulfanyl groups) .
- Purification : Gradient recrystallization using ethanol-water mixtures removes unreacted intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in anti-exudative or enzyme inhibition assays often arise from:
- Dosage variations : Comparative studies using 10 mg/kg of the compound vs. 8 mg/kg reference drugs (e.g., diclofenac sodium) .
- Model specificity : In vitro enzyme assays (e.g., COX-2 inhibition) may not correlate with in vivo anti-inflammatory results due to metabolic differences .
- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis mitigate variability .
Q. How is the compound’s biological activity evaluated in complex models?
- Anti-exudative assays : Carrageenan-induced rat paw edema models measure volume reduction over 24 hours .
- Enzyme inhibition : Spectrophotometric monitoring of COX-2 or LOX activity at 37°C, with IC calculations .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 48-hour exposure, reporting viability vs. controls .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2), prioritizing triazole-thiadiazole interactions .
- QSAR models : Hammett constants and logP values correlate substituent effects (e.g., electron-withdrawing groups enhance activity) .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in the compound?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities at <0.1% levels .
- Elemental analysis : Carbon/nitrogen ratios validate stoichiometry (deviation ≤0.3% from theoretical values) .
Q. How are stability studies designed for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
